molecular formula C12H13BrN2O B1442985 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole CAS No. 1022158-35-5

4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Cat. No. B1442985
M. Wt: 281.15 g/mol
InChI Key: SSJAOWRBTUOVMD-UHFFFAOYSA-N
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Description

“4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole” is a chemical compound with the CAS Number: 1022158-35-5 . It has a molecular weight of 281.15 . The IUPAC name for this compound is 4-bromo-1-tetrahydro-2H-pyran-2-yl-1H-indazole .


Molecular Structure Analysis

The InChI code for “4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole” is 1S/C12H13BrN2O/c13-10-4-3-5-11-9 (10)8-14-15 (11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole” is a solid at room temperature .

Scientific Research Applications

Corrosion Inhibition

4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole and its related heterocyclic diazoles have been investigated for their inhibitive properties against acidic iron corrosion. Studies have shown that these compounds can effectively decrease corrosion current and increase charge-transfer resistance in solutions containing iron in 1 M HCl. This suggests their potential application as corrosion inhibitors in industrial contexts (Babić-Samardžija et al., 2005).

Medicinal Chemistry

Indazole derivatives, closely related to 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, have been designed to exhibit significant inhibitory activity against microsomal HMG-CoA reductase in rat liver. This indicates their potential as hypolipaemic agents in medicinal research (Kim & Jahng, 1995).

Organic Synthesis

In organic synthesis, derivatives of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole have been used in the practical synthesis of orally active CCR5 antagonists. These compounds have been developed through various synthetic routes, demonstrating the versatility of this chemical in synthesizing complex organic molecules (Ikemoto et al., 2005).

Crystal Structure Analysis

The crystal structure of compounds containing the indazole ring, similar to 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, has been analyzed to understand their molecular arrangement. Such studies provide insights into the spatial configuration and potential interactions of these molecules, which is crucial for their application in various fields, including drug design (El Ghozlani et al., 2014).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

4-bromo-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJAOWRBTUOVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

CAS RN

1022158-35-5
Record name 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
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Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-1H-indazole (0.5 g, 2.53 mmol), p-TsOH.H2O (50 mg, 0.25 mmol), and 3,4-dihydro-2H-pyran (0.64 g, 7.61 mmol) in THF (20 mL) was degassed then heated to reflux overnight. After the solvent was removed, the residue was partitioned between DCM (300 mL) and water (50 mL). The organic layer was separated, dried (MgSO4), filtered and concentrated. The crude residue was purified by SiO2 chromatography eluting with a DCM/MeOH gradient (0.5 to 1% MeOH) to afford 570 mg (81%) of 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (196) as yellow solid: MS (ESI) m/z=282.2 [M+1]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-1H-indazole (1.82 g, 9.24 mmol), 3,4-dihydro-2H-pyran (1.55 g, 18.48 mmol) and toluene-4-sulfonic acid (0.26 g, 1.39 mmol) in anhydrous tetrahydrofuran (40 mL) was heated at 80° C. overnight under nitrogen. The solvent was removed under reduced pressure and the residue was purified on silica gel column (3% ethyl acetate in petroleum ether) to give the title compound (2.13 g, 81% yield) as a yellow solid. MS (ESI): m/z 280.9 [M+1]+.
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Lohou, J Sopkova-de Oliveira Santos… - Bioorganic & medicinal …, 2012 - Elsevier
Taking into account the potency of 4- and 7-nitro and haloindazoles as nNOS inhibitors previously reported in the literature by our team, a multidisciplinary study, described in this article…
Number of citations: 15 www.sciencedirect.com
Y Han, Y Tian, R Wang, S Fu, J Jiang, J Dong, M Qin… - Bioorganic …, 2020 - Elsevier
Recently, PI3K and mTOR have been regarded as promising targets for cancer treatment. Herein, we designed and synthesized four series of novel thieno[3,2-d]pyrimidine derivatives …
Number of citations: 16 www.sciencedirect.com

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